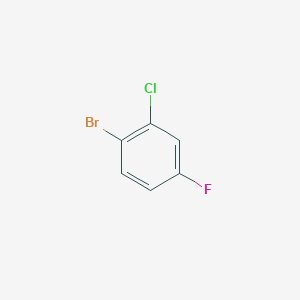

1-Bromo-2-chloro-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFQPBAWVJEIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369898 | |

| Record name | 1-Bromo-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110407-59-5 | |

| Record name | 1-Bromo-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Utility of a Polyhalogenated Benzene Ring

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5): A Strategic Building Block in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold provides a powerful tool for molecular construction. This compound (CAS No. 110407-59-5) is a premier example of such a building block. This colorless to light yellow liquid is not merely an inert starting material; its unique arrangement of bromine, chlorine, and fluorine substituents imparts a predictable hierarchy of reactivity, enabling chemists to perform selective, stepwise functionalization.[1] This guide offers a comprehensive overview of its properties, synthesis, core reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile intermediate. Its importance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, advanced polymers, and agrochemicals.[1][2][3]

Physicochemical and Handling Data

A thorough understanding of a compound's physical properties is foundational to its successful application in the laboratory. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for handling, storage, and reaction planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 110407-59-5 | [1][4][5] |

| Molecular Formula | C₆H₃BrClF | [1][4][6] |

| Molecular Weight | 209.44 g/mol | [1][4][6] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | ≥ 97-98% (GC) | [1][4][7] |

| Density | ~1.75 g/cm³ | [1][4][8] |

| Boiling Point | 193–196.3 °C at 760 mmHg; 62-62.8 °C at 12 mmHg | [7][8][9] |

| Refractive Index (n20D) | ~1.55 | [1][4] |

| Storage Conditions | Store at 2–8 °C in a cool, dry, well-ventilated place | [1][8][10] |

| InChI Key | LEFQPBAWVJEIJS-UHFFFAOYSA-N |[5][9] |

Synthesis Methodology: The Sandmeyer Reaction

The most common and reliable industrial synthesis of this compound involves the Sandmeyer reaction, a robust transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate. The typical precursor for this synthesis is 2-chloro-4-fluoroaniline.[2]

Causality in the Experimental Design

The choice of the Sandmeyer reaction is deliberate. It is a high-yielding and well-understood process that allows for the precise introduction of a bromine atom at a specific position, starting from a readily available aniline. The reaction proceeds in two critical stages: diazotization and subsequent displacement with a bromide source.

-

Diazotization: This step must be conducted at low temperatures (typically -5 to 5 °C) to ensure the stability of the diazonium salt (Ar-N₂⁺).[2] At higher temperatures, this intermediate is prone to decomposition, leading to side products and reduced yields. The use of a strong acid like hydrobromic acid (HBr) serves as both the solvent and the source of the counter-ion for the diazonium salt.

-

Copper(I) Bromide Catalysis: The displacement of the diazonium group with bromide is catalyzed by a copper(I) salt, such as cuprous bromide (CuBr). The copper catalyst facilitates the single-electron transfer mechanism required to release nitrogen gas and form the aryl radical, which then abstracts a bromine atom from the copper salt.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative synthesis adapted from established procedures.[2][11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Diazotization: To a stirred solution of 2-chloro-4-fluoroaniline (1.0 eq) in 48% hydrobromic acid, cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, add cuprous bromide (CuBr, 1.2 eq) to a solution of 48% hydrobromic acid.

-

Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 30-40 °C) for 30 minutes to ensure the reaction goes to completion.[2]

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with water and saturated brine solution.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography or distillation to afford this compound as a clear liquid.[2][11]

Strategic Reactivity and Synthetic Applications

The synthetic power of this compound stems from the differential reactivity of its three carbon-halogen bonds. This allows for a programmed approach to functionalization, which is highly prized in multi-step synthesis.

Reactivity Hierarchy: C–Br > C–Cl >> C–F

-

C–Br Bond: This is the most reactive site for both Grignard reagent formation and palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F.[12]

-

C–Cl Bond: While less reactive than C-Br, the C-Cl bond can be activated for cross-coupling reactions under more forcing conditions or with specialized catalyst systems.

-

C–F Bond: The C-F bond is the strongest and generally unreactive under standard Grignard or cross-coupling conditions, making it a stable substituent that modulates the electronic properties of the final molecule.[13]

Caption: Key selective reactions at the C-Br position of the title compound.

Grignard Reagent Formation

The selective formation of a Grignard reagent at the C-Br bond is a cornerstone of this compound's utility. This reaction provides a nucleophilic carbon source that can be used to form new carbon-carbon bonds.

-

Causality: The higher reactivity of the C-Br bond allows for the clean formation of 2-chloro-4-fluorophenylmagnesium bromide upon treatment with magnesium metal in an ethereal solvent like THF or diethyl ether.[12][14] The C-Cl and C-F bonds remain intact. This selectivity is crucial, as it prevents the formation of complex mixtures.

-

Application Example (Synthesis of a Boronic Acid): A prominent application is the synthesis of (2-chloro-4-fluorophenyl)boronic acid, a valuable catalyst precursor.[7]

-

The Grignard reagent is formed as described above.

-

It is then quenched with an electrophile like trimethyl borate, B(OMe)₃.

-

A subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. This product has been shown to be a precursor for catalysts that achieve high efficiency in peptide synthesis.[7]

-

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents one of the most powerful applications of this compound, enabling the construction of complex molecular scaffolds essential for drug discovery.[1]

-

Suzuki-Miyaura Coupling: This reaction is a workhorse for forming C(sp²)-C(sp²) bonds. The oxidative addition step of the catalytic cycle occurs preferentially at the C-Br bond.[15][16] This allows for the coupling of the 1-bromo-2-chloro-4-fluorophenyl core with a wide range of aryl or vinyl boronic acids to create substituted biaryl compounds.[17] These biaryl motifs are prevalent in active pharmaceutical ingredients (APIs).

Step-by-Step Suzuki-Miyaura Coupling Protocol

This is a general protocol for the Suzuki-Miyaura reaction. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.

Key Applications in Research and Development

-

Oncology: Serves as a crucial building block for synthesizing brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[7] The compound's structure is integral to achieving high potency in the degradation of the estrogen receptor.[7]

-

Catalysis: Used in the preparation of advanced biphenyl catalysts for peptide synthesis, demonstrating high conversion rates.[7]

-

Agrochemicals: The compound is a precursor in the development of effective herbicides and pesticides.[2][3]

-

Materials Science: It is employed in the synthesis of advanced polymers and liquid crystal materials, where the fluorine and chlorine atoms can enhance properties like thermal stability and chemical resistance.[1][8]

Safety and Handling

As a hazardous chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation upon inhalation.[5][18][19]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][18]

-

Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1] Keep away from strong oxidizing agents.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[18] Seek medical attention if irritation persists.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the predictable and selective reactivity endowed by its unique tri-halogenation pattern. For the medicinal chemist, it offers a reliable entry point into complex biaryl systems. For the materials scientist, it provides a robust building block for functional polymers. By understanding the principles of its synthesis and the nuances of its chemoselective reactivity, researchers can unlock its full potential as a pivotal intermediate in the creation of novel and high-value molecules.

References

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Method for producing this compound.

-

This compound, 98%. Otto Chemie Pvt. Ltd. [Link]

-

This compound CAS 110407-59-5 Manufacturers, Suppliers. TSEALINE. [Link]

-

Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. Medium. [Link]

-

1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF. PubChem. [Link]

-

The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene. Medium. [Link]

-

1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]

-

This compound | C6H3BrClF. PubChem. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. MDPI. [Link]

-

Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Bromo-4-chloro-2-fluorobenzene. NIST WebBook. [Link]

-

Bromide conversions in C-C coupling reactions. ResearchGate. [Link]

- This compound and production thereof.

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

1-Bromo 4-Chloro benzene with Mg/ether, Formaldehyde, H3O+! what is the product? Brainly.in. [Link]

-

What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. Filo. [Link]

-

Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. JPH075487B2 - Method for producing this compound - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 110407-59-5 this compound AKSci J54171 [aksci.com]

- 5. This compound | C6H3BrClF | CID 2733406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manufacturers of this compound, 98%, CAS 110407-59-5, B 2493, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. ossila.com [ossila.com]

- 8. This compound CAS 110407-59-5 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 9. echemi.com [echemi.com]

- 10. usbio.net [usbio.net]

- 11. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. [askfilo.com]

- 13. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brainly.in [brainly.in]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

Introduction: A Linchpin Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide to the Structural Analysis of 1-Bromo-2-chloro-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 110407-59-5) is a polyhalogenated aromatic compound that has emerged as a pivotal structural motif in the field of medicinal chemistry and drug development.[1] Its strategic arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a benzene scaffold imparts a unique combination of reactivity and physicochemical properties. This makes it an exceptionally valuable building block, or intermediate, for constructing complex molecular architectures required for targeted therapeutics.

This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its molecular structure, physicochemical characteristics, a robust synthesis protocol, and a detailed examination of its spectroscopic signature. Furthermore, we will delve into its chemical reactivity and highlight its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the selective estrogen receptor degrader (SERD), brilanestrant.[1]

Molecular Structure and Physicochemical Properties

The structural identity of a synthetic building block is the foundation of its utility. The precise placement of the bromo, chloro, and fluoro substituents on the benzene ring dictates the molecule's reactivity, polarity, and steric profile.

IUPAC Name: this compound Synonyms: 2-Chloro-4-fluorobromobenzene, 4-Bromo-3-chlorofluorobenzene[2] Molecular Formula: C₆H₃BrClF[1] Molecular Weight: 209.44 g/mol [1]

The key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 110407-59-5 | [1] |

| Appearance | Solid | |

| Boiling Point | 193–195 °C at 760 mmHg | [1] |

| Density | ~1.75 g/cm³ | [2] |

| Flash Point | 72.5 °C | [2] |

| Purity | Typically >98% | [1] |

Synthesis Protocol: Sandmeyer Reaction

The most common and efficient industrial synthesis of this compound involves a Sandmeyer-type reaction, starting from the commercially available aniline derivative, 2-chloro-4-fluoroaniline.[3][4] This classic transformation proceeds via the formation of a diazonium salt, which is subsequently displaced by a bromide, typically from a copper(I) bromide catalyst.

Detailed Experimental Methodology

-

Step 1: Diazotization of 2-chloro-4-fluoroaniline

-

To a solution of 2-chloro-4-fluoroaniline in 48% hydrobromic acid (HBr), cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the internal temperature below 5 °C. The addition rate should be controlled to manage the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the resulting mixture for an additional 30-60 minutes at the same temperature to ensure complete formation of the 2-chloro-4-fluorobenzene diazonium bromide salt.

-

-

Step 2: Bromide Displacement (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution or slurry of copper(I) bromide (CuBr) in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous nitrogen gas evolution will be observed. The addition should be controlled to keep the reaction from becoming too vigorous.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 30-40 °C for 30-60 minutes to ensure the reaction goes to completion.[4]

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water and saturated brine solution to remove residual acid and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via vacuum distillation or column chromatography on silica gel to obtain this compound as a final product.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Structural Elucidation

A comprehensive structural analysis relies on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific isomer is scarce, its spectral characteristics can be reliably predicted based on established principles and data from close isomers.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring.

-

H-3: This proton is ortho to both the chlorine and fluorine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (meta, J ≈ 2-3 Hz) and H-6 (ortho, J ≈ 8-9 Hz).

-

H-5: This proton is ortho to the bromine and meta to the chlorine. It will likely be a doublet of doublets of doublets (ddd) due to coupling with H-6 (ortho, J ≈ 8-9 Hz), H-3 (meta, J ≈ 2-3 Hz), and the fluorine atom (meta, J ≈ 4-6 Hz).

-

H-6: This proton is ortho to the bromine atom. It is expected to be the most downfield signal and will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 8-9 Hz) and the fluorine atom (ortho, J ≈ 8-10 Hz).

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbons.

-

C-F Bond: The carbon atom bonded to fluorine (C-4) will exhibit a large coupling constant (¹JCF ≈ 245-255 Hz), appearing as a doublet.

-

C-Cl and C-Br Bonds: The carbons attached to chlorine (C-2) and bromine (C-1) are expected to be in the 110-135 ppm range. Their exact chemical shifts are influenced by the combined electronic effects of all substituents.

-

C-H Bonds: The remaining three carbons (C-3, C-5, C-6) will also show smaller C-F couplings (²JCF, ³JCF).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

1250-1100 cm⁻¹: Strong absorption due to the C-F (aryl) stretching vibration.

-

850-750 cm⁻¹: C-Cl stretching vibration.

-

700-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: This will result in a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities that can be calculated to confirm the presence of one bromine and one chlorine atom. The nominal molecular ion peak would be observed at m/z ≈ 208 (for C₆H₃⁷⁹Br³⁵ClF).

Chemical Reactivity and Synthetic Utility

The utility of this compound in synthesis stems from the differential reactivity of its halogen substituents. In many cross-coupling and organometallic reactions, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds.

-

Grignard Reagent Formation: The bromine atom is selectively targeted for oxidative addition with magnesium metal to form the corresponding Grignard reagent, (2-chloro-4-fluorophenyl)magnesium bromide. This reaction leaves the more stable C-Cl and C-F bonds intact.[1]

-

Boronic Acid Synthesis: This Grignard reagent can be subsequently reacted with a boron electrophile, such as trimethyl borate, followed by acidic workup to yield (2-chloro-4-fluorophenyl)boronic acid. This boronic acid serves as a highly efficient catalyst for peptide synthesis.[1]

-

Cross-Coupling Reactions: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the C-1 position.

Application in Drug Development: The Case of Brilanestrant

A prominent application of this compound is its use as a key starting material in the synthesis of brilanestrant (GDC-0810) , a clinical-stage, orally bioavailable SERD for the treatment of estrogen receptor (ER)-positive breast cancer.[1][5]

The (2-chloro-4-fluorophenyl) moiety derived from this building block is a critical component of the final drug structure. It is incorporated into the core of brilanestrant, where it plays a role in modulating the drug's potency and interaction with the estrogen receptor.[1][5]

Caption: Role of this compound in API synthesis.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4, Oral) and causes serious eye irritation (Eye Irrit. 2).

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[2]

References

-

Wikipedia. (2023). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

- Google Patents. (1987). JPS62114921A - this compound and production thereof.

- Google Patents. (1995). JPH075487B2 - Method for producing this compound.

-

WorldOfChemicals. (n.d.). The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS 110407-59-5 Manufacturers, Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Wikipedia. (2023). Brilanestrant. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Bromo-2-chloro-4-fluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-4-fluorobenzene is a polyhalogenated aromatic compound with the chemical formula C₆H₃BrClF.[1][2] Its strategic placement of three different halogen atoms on a benzene ring imparts a unique reactivity profile, making it a valuable building block in modern synthetic chemistry.[3] This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.[1][3] Notably, it is a key precursor for brilanestrant, a selective estrogen receptor degrader used in breast cancer treatment.[1] Beyond pharmaceuticals, it finds applications in material science for producing polymers with enhanced thermal stability and in the formulation of agrochemicals.[3][4] The distinct electronic environment of each atom and the resulting structural intricacies can be thoroughly elucidated using a combination of spectroscopic techniques. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, offering insights into the principles, experimental acquisition, and interpretation of this data for comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons, influenced by the varying electronegativity and spatial arrangement of the halogen substituents.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or higher, for optimal signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample to achieve a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum to ensure that each unique carbon appears as a single line.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are diagnostic of the proton's local electronic environment and its spatial relationship to neighboring atoms.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-3 | ~7.5 | Doublet of Doublets (dd) | J(H-C-C-F) ≈ 8.5, J(H-C-C-H) ≈ 2.5 |

| H-5 | ~7.2 | Triplet of Doublets (td) | J(H-C-C-F) ≈ 8.5, J(H-C-C-H) ≈ 2.5 |

| H-6 | ~7.4 | Doublet of Doublets (dd) | J(H-C-C-H) ≈ 8.5, J(H-C-C-F) ≈ 5.0 |

-

H-3: This proton is ortho to the fluorine atom and meta to the bromine atom, resulting in a doublet of doublets. The larger coupling constant arises from the three-bond coupling to the fluorine, while the smaller coupling is from the four-bond coupling to H-5.

-

H-5: Positioned between a fluorine and a bromine atom, this proton exhibits a more complex splitting pattern. It is coupled to the adjacent H-6 (ortho coupling) and the fluorine atom (meta coupling), leading to a triplet-like appearance that is further split by a smaller coupling.

-

H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. It appears as a doublet of doublets due to coupling with the adjacent H-5 and the fluorine atom.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly influenced by the attached halogens, and the carbon atoms bonded to or near the fluorine will exhibit C-F coupling.

| Carbon | Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz |

| C-1 (C-Br) | ~115 | Doublet, J ≈ 4 |

| C-2 (C-Cl) | ~129 | Doublet, J ≈ 20 |

| C-3 | ~133 | Doublet, J ≈ 9 |

| C-4 (C-F) | ~160 | Doublet, J ≈ 250 |

| C-5 | ~118 | Doublet, J ≈ 22 |

| C-6 | ~122 | Doublet, J ≈ 7 |

-

C-4 (C-F): The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded, appearing at a high chemical shift (~160 ppm). It exhibits a large one-bond C-F coupling constant of approximately 250 Hz.

-

C-2 (C-Cl) and C-5: These carbons are ortho to the fluorine and show significant two-bond C-F coupling constants.

-

C-1 (C-Br) and C-3: The carbons meta to the fluorine display smaller three-bond C-F coupling.

-

C-6: This carbon is para to the fluorine and exhibits a small four-bond C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns are particularly informative.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a common method for analyzing volatile compounds like this compound.

-

Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak cluster and several fragment ions.

| Ion | m/z | Relative Intensity | Interpretation |

| [M]⁺ | 208, 210, 212 | ~75:100:25 | Molecular Ion |

| [M-Cl]⁺ | 173, 175 | ~100:98 | Loss of Chlorine |

| [M-Br]⁺ | 129, 131 | ~33:10 | Loss of Bromine |

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound is approximately 209.44 g/mol .[2] The molecular ion region will exhibit a distinctive pattern due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in three main peaks at m/z 208 (C₆H₃⁷⁹Br³⁵ClF), 210 (C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF), and 212 (C₆H₃⁸¹Br³⁷ClF), with relative intensities reflecting the statistical combination of these isotopes.

-

Major Fragmentations: Common fragmentation pathways involve the loss of halogen atoms. The loss of a chlorine atom gives a prominent fragment at m/z 173/175, showing the characteristic isotopic pattern of bromine. The loss of a bromine atom results in a fragment at m/z 129/131, displaying the isotopic signature of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring IR Spectra

A common and convenient method for acquiring the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

IR Spectrum Data and Interpretation

The IR spectrum provides a fingerprint of the molecule, with key absorptions corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1250-1200 | C-F stretch | Strong absorption characteristic of the C(aryl)-F bond. |

| 1100-1000 | C-Cl stretch | Absorption associated with the C(aryl)-Cl bond. |

| 900-800 | C-H bend | Out-of-plane bending (wagging) of aromatic C-H bonds, indicative of the substitution pattern. |

| ~700 | C-Br stretch | Absorption for the C(aryl)-Br bond. |

The spectrum is characterized by sharp peaks in the aromatic C-H stretching region and multiple bands in the 1600-1450 cm⁻¹ range, which are typical for substituted benzene rings. The most diagnostic peaks are the strong C-F stretching vibration and the absorptions corresponding to the C-Cl and C-Br bonds in the fingerprint region.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the identity and purity of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic influence of the halogen substituents. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. Infrared spectroscopy identifies the characteristic vibrational frequencies of the aromatic ring and carbon-halogen bonds. For researchers in drug discovery and materials science, a thorough understanding and application of these techniques are paramount for verifying the structure and purity of such critical synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Bromo-2-cloro-4-fluorobenceno. Retrieved from [Link]

Sources

Introduction: Understanding 1-Bromo-2-chloro-4-fluorobenzene

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-chloro-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 110407-59-5) is a polyhalogenated benzene derivative that serves as a critical building block in advanced chemical synthesis.[1] Its unique substitution pattern makes it a valuable intermediate for creating complex molecules, particularly in the fields of medicinal chemistry and drug discovery.[1] For instance, it is a key precursor in the synthesis of Brilanestrant, a selective estrogen receptor degrader investigated for breast cancer treatment, and is also utilized in the preparation of specialized biphenyl catalysts for peptide synthesis.[1]

Given its utility and reactivity, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required when working with this compound, grounded in authoritative safety data.

Section 1: Hazard Identification and Core Chemical Properties

A foundational risk assessment begins with a clear identification of the substance's intrinsic hazards and physical properties. This compound is classified as a combustible liquid that can cause significant irritation upon contact or inhalation.[2][3]

Globally Harmonized System (GHS) Classification

The compound is categorized under the GHS with the following hazard statements, which dictate the necessary precautionary measures.

| GHS Classification | Hazard Code | Description | Source(s) |

| Combustible Liquid | H227 | A liquid with a flash point between 60°C and 93°C. | [2][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation upon direct contact. | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation if inhaled. | [2][3] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5] |

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical characteristics of a substance is crucial for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClF | [2][5] |

| Molecular Weight | 209.44 g/mol | [2][5] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 91-92 °C @ 20 mmHg | |

| Density | 1.678 g/mL @ 25 °C | |

| Flash Point | 92.2 °C (198.0 °F) - closed cup | |

| Solubility | Insoluble in water | [6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure (inhalation, dermal, ocular).

-

Engineering Controls : The primary line of defense is to handle this compound within a certified chemical fume hood.[7] This ensures that vapors and aerosols are effectively contained and exhausted, preventing respiratory exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6][9] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before each use.[9][10] Use proper glove removal technique to avoid contaminating bare hands.[10]

-

Protective Clothing : A flame-retardant lab coat or impervious clothing is required to protect against skin contact.[6][9] All contaminated clothing must be removed immediately and washed before reuse.[8][11][12]

-

-

Respiratory Protection : Under normal conditions within a functional fume hood, respiratory protection is not required.[11] However, in cases of inadequate ventilation, spill cleanup, or other emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][13]

Section 3: Standard Operating Procedure for Safe Handling and Storage

A self-validating protocol ensures that safety checks are integrated at every stage of the workflow.

Safe Handling Workflow

This diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: A step-by-step workflow for safe handling.

Conditions for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

-

Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][6][11]

-

Container : Keep the container tightly closed to prevent the release of vapors.[3][6][11]

-

Security : The storage area should be locked to restrict access to authorized personnel only.[2][3]

-

Segregation : Store separately from incompatible materials, particularly strong oxidizing agents.[6][8]

Section 4: Reactivity, Stability, and Incompatibilities

-

Reactivity : This compound is generally unreactive under normal conditions.[13]

-

Chemical Stability : The substance is stable under recommended storage conditions.[8]

-

Incompatible Materials : The primary incompatibility is with strong oxidizing agents .[8] Contact with these can lead to vigorous or explosive reactions. Similar halogenated aromatic compounds may also be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[13]

-

Hazardous Decomposition Products : When involved in a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[8][11]

This diagram illustrates the key chemical incompatibilities to avoid.

Caption: Key materials incompatible with the substance.

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | 1. Immediately move the victim to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | [2][8][11] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if skin irritation occurs or persists. | [2][8][11] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. | [2][8][11] |

| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately. | [2] |

Spill and Leak Response

-

Evacuate : Immediately evacuate personnel from the spill area and move upwind.[6][9]

-

Control Ignition Sources : Remove all sources of heat, sparks, and open flames.[6][9]

-

Ventilate : Ensure the area is well-ventilated.

-

Containment : Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[8] Do not let the chemical enter drains or waterways.[6]

-

Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[6][10]

-

Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] A water spray can be used to cool containers exposed to fire but may be ineffective at extinguishing the fire itself.[14]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[6][11]

Section 6: Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Procedure : All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[6][10] Do not dispose of the material by pouring it down the drain or into the environment.[6]

-

Containers : Contaminated containers should be treated as unused product and disposed of accordingly.[10]

-

Regulations : Disposal practices must be in full compliance with all federal, state, and local environmental regulations.

References

-

1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem. (n.d.). PubChem. [Link]

-

MSDS of 1-Bromo-4-chloro-2-fluorobenzene. (2008, December 17). Capot Chemical Co.,Ltd. [Link]

-

1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. (n.d.). SD Fine-Chem Limited. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 110407-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.cn [capotchem.cn]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

1-Bromo-2-chloro-4-fluorobenzene molecular weight and formula

An In-depth Technical Guide to 1-Bromo-2-chloro-4-fluorobenzene: A Strategic Building Block in Modern Synthesis

Executive Summary: this compound is a polyhalogenated aromatic compound that serves as a highly versatile and strategic intermediate in the synthesis of complex organic molecules. Its value is derived from the distinct electronic environment and reactivity conferred by the specific arrangement of its three different halogen substituents. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, and its critical applications in drug discovery and materials science, particularly in the development of cancer therapeutics and novel catalysts. The protocols and insights are presented from the perspective of a senior application scientist to provide both theoretical understanding and practical, field-proven guidance for researchers and chemical development professionals.

Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 110407-59-5, is a key synthetic intermediate whose utility is fundamentally linked to its physical and chemical characteristics.[1][2] These properties dictate its handling, reaction conditions, and purification strategies. A summary of its core attributes is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClF | [1][2] |

| Molecular Weight | 209.443 g/mol | [1] |

| CAS Number | 110407-59-5 | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.75 g/mL | [1] |

| Boiling Point | 196.3°C at 760 mmHg | [1] |

| Flash Point | 72.5°C | [1] |

| Refractive Index | 1.5525 | [1] |

| Purity | Typically ≥98% | [1][2] |

The Role of Molecular Architecture in Synthetic Strategy

The specific substitution pattern of this compound is not arbitrary; it is the key to its synthetic utility. The bromine, chlorine, and fluorine atoms, each with different electronegativity and leaving group potential, allow for regioselective reactions.

-

The Bromo Group: The C-Br bond is the most labile among the carbon-halogen bonds in this molecule under conditions for forming organometallic reagents (e.g., Grignard or organolithium reagents) or in palladium-catalyzed cross-coupling reactions. This preferential reactivity is the cornerstone of its use as a building block, allowing chemists to selectively functionalize the C1 position while leaving the other two halogen sites intact for subsequent transformations.

-

The Chloro and Fluoro Groups: The C-Cl and C-F bonds are significantly stronger and less reactive under the same conditions. The fluorine atom, in particular, has a strong electron-withdrawing inductive effect, which modulates the overall electron density of the aromatic ring and influences the reactivity of the other sites. This hierarchy of reactivity enables a controlled, stepwise synthesis of highly complex, multi-substituted aromatic systems.

This inherent chemical differentiation is a self-validating system; a reaction designed to target the C-Br bond, such as the formation of a Grignard reagent, will proceed with high fidelity, leaving the C-Cl and C-F bonds untouched, thus ensuring a predictable and high-yield outcome.[2]

Synthesis Protocol: A Validated Approach via Diazotization

The most common and reliable industrial synthesis of this compound involves the diazotization of 2-chloro-4-fluoroaniline, followed by a Sandmeyer-type reaction with a brominating agent.[3][4] This method is favored for its high yield, scalability, and the ready availability of the starting materials.

Principle of the Reaction

The synthesis hinges on the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas). This highly reactive intermediate is then immediately trapped by a bromide source, typically cuprous bromide (CuBr), which facilitates the substitution of the diazonium group with a bromine atom. The choice of a copper(I) salt is critical as it catalyzes the decomposition of the diazonium salt and the subsequent radical transfer of the bromide.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis.

-

Diazotization:

-

Dissolve 2-chloro-4-fluoroaniline in a mixture of a strong acid, such as hydrobromic acid (HBr), and water.

-

Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is highly exothermic, and the addition rate must be controlled to keep the temperature within the specified range.

-

Stir the resulting solution for approximately 30 minutes at the same temperature to ensure complete formation of the 2-chloro-4-fluorobenzenediazonium salt.[3][4]

-

-

Bromination (Sandmeyer Reaction):

-

In a separate vessel, prepare a solution of cuprous bromide in aqueous HBr.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cuprous bromide solution.[4]

-

Allow the reaction mixture to warm to room temperature and then gently heat to 30-50°C to drive the reaction to completion, evidenced by the cessation of nitrogen gas evolution.[4]

-

-

Work-up and Purification:

-

After cooling, extract the product from the aqueous mixture using a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine to remove residual acid and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound via vacuum distillation to obtain the final product with high purity.[4]

-

Workflow Visualization

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable precursor for a range of high-value molecules.

Precursor for Selective Estrogen Receptor Degraders (SERDs)

A primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs) for cancer treatment.[2] It is a crucial building block for synthesizing brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[2] The compound's structure allows for precise, controlled introduction of the substituted phenyl ring into the final API scaffold, which is essential for its biological activity and potency in degrading the estrogen receptor.[2]

Catalyst Development for Peptide Synthesis

This compound is also used to prepare advanced catalysts.[2] The synthesis begins with the selective formation of a Grignard reagent at the bromine position.[2] This organometallic intermediate is then reacted with trimethyl borate, followed by acidic work-up, to produce the corresponding boronic acid. This boronic acid derivative has shown high catalytic efficiency in peptide synthesis, achieving excellent conversion rates.[2]

Broader Synthetic Utility

Beyond these specific examples, this compound is an intermediate for various pesticides, dyes, and liquid crystal materials, where its halogenated structure contributes to the desired chemical and physical properties of the final products.[1][5]

Logical Flow of Application

Caption: Key synthetic applications of this compound.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Operators must wear appropriate PPE, including tightly fitting safety goggles, impervious gloves, and flame-resistant laboratory coats.[6][7] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

-

Handling: Avoid contact with skin and eyes.[6] Use explosion-proof ventilation and equipment, and implement measures to prevent the buildup of static electricity.[1]

-

Storage: Store in a cool, dry, and well-ventilated warehouse.[1] The container must be kept tightly closed and stored separately from incompatible materials such as strong oxidizers.[1] The storage area should be equipped with emergency response equipment for leaks and spills.[1]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] If inhaled, move the victim to fresh air.[7] For eye contact, rinse thoroughly with water. In all cases of significant exposure, seek immediate medical attention.[7]

Conclusion

This compound is a testament to the power of molecular design in synthetic chemistry. The strategic placement of its three halogen atoms provides a predictable and hierarchical reactivity that researchers can exploit to build complex and valuable molecules. Its established role in the synthesis of pharmaceuticals like brilanestrant underscores its importance to the drug development community.[2] By understanding its properties and adhering to validated protocols for its synthesis and handling, scientists can effectively leverage this versatile building block to advance research in medicine, materials, and beyond.

References

- Vertex AI Search. (n.d.). The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene.

- TSEALINE. (n.d.). This compound CAS 110407-59-5 Manufacturers, Suppliers.

- NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. NIST WebBook.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene synthesis.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene 98%.

- Chem-Impex. (n.d.). 1-Bromo-2-cloro-4-fluorobenceno.

- Ossila. (n.d.). This compound.

- PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene.

- ECHEMI. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene SDS, 1996-29-8 Safety Data Sheets.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene.

- Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8).

- Sigma-Aldrich. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene 98%.

- Google Patents. (n.d.). JPS62114921A - this compound and production thereof.

- Google Patents. (n.d.). JPH075487B2 - Method for producing this compound.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene.

Sources

- 1. This compound CAS 110407-59-5 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 2. ossila.com [ossila.com]

- 3. JPS62114921A - this compound and production thereof - Google Patents [patents.google.com]

- 4. JPH075487B2 - Method for producing this compound - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

solubility of 1-Bromo-2-chloro-4-fluorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-2-chloro-4-fluorobenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 110407-59-5). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to serve as a definitive resource for laboratory applications. We will explore the physicochemical properties of the compound, predict its behavior in various organic solvent systems, and provide a self-validating experimental protocol for precise solubility determination.

Molecular Profile and Physicochemical Fundamentals

This compound is a trisubstituted halogenated benzene derivative, a class of compounds often used as intermediates in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

The molecule's structure is key to its solubility profile. The benzene ring provides a large, nonpolar surface area, while the three different halogen atoms (Fluorine, Chlorine, and Bromine) introduce electronegativity and create a molecular dipole, lending it a degree of polarity. However, the compound lacks hydrogen-bond-donating capabilities. Consequently, its solubility is governed primarily by the principle of "like dissolves like," where it will dissolve best in solvents with similar intermolecular force characteristics.[2][3] The dominant forces at play will be London dispersion forces, supplemented by dipole-dipole interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 110407-59-5 | [1] |

| Molecular Formula | C₆H₃BrClF | [1][4] |

| Molecular Weight | 209.44 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Density | ~1.75 g/mL at 25 °C | [1] |

| Boiling Point | 196.3 °C at 760 mmHg | [1] |

Predictive Solubility Analysis

While extensive quantitative solubility data for this compound is not widely published, a highly accurate qualitative profile can be predicted based on its structure and the established behavior of halogenated aromatic compounds.[5] Such compounds are known for their general hydrophobicity, leading to low solubility in water but good solubility in a range of organic solvents.[3][5]

The following table outlines the predicted solubility in common laboratory solvents, categorized by solvent class. The rationale is based on matching the polarity and intermolecular forces of the solute with the solvent.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Excellent match. Strong London dispersion forces and potential for favorable halogen-π interactions between the solute and aromatic solvent rings.[6][7] |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | Good match. Solubility is driven exclusively by London dispersion forces. The energy cost of disrupting solvent-solvent interactions is low. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match. Similar polarity and intermolecular forces (dispersion and dipole-dipole). |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | Very good match. These solvents have sufficient polarity to interact with the solute's dipole moment and nonpolar regions to interact via dispersion forces without the presence of a disruptive hydrogen-bonding network. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alkyl portions of the alcohols will solvate the nonpolar benzene ring, but the energy penalty required to disrupt the strong hydrogen-bonding network of the solvent makes dissolution less favorable than in aprotic solvents. |

| Highly Polar Protic | Water | Insoluble | Mismatched polarity. The hydrophobic nature of the molecule prevents it from effectively breaking the strong, extensive hydrogen-bonding network of water.[3][5] |

A Self-Validating Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The Shake-Flask Method is universally regarded as the gold standard for determining the equilibrium (thermodynamic) solubility of a compound, providing the most reliable and reproducible results.[8] The protocol below is designed to be a self-validating system, incorporating steps for ensuring accuracy and precision.

Conceptual Workflow: Key Factors in Solubility

The interplay between the solute, the solvent, and external conditions dictates the final solubility outcome. This relationship is crucial for experimental design and troubleshooting.

Caption: Key factors influencing equilibrium solubility.

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution (for Calibration):

-

Accurately weigh a known amount of the solute and dissolve it in the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

-

Expert Insight: This stock is the basis for your calibration curve, which is essential for the trustworthiness of your final quantification.

-

-

Preparation of Calibration Standards:

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solute is added so that undissolved liquid remains visible after equilibration.

-

Add a precise volume of the chosen solvent to each vial.

-

Expert Insight: The presence of an undissolved phase at the end of the experiment is critical; otherwise, you are only measuring a concentration, not the saturation limit (solubility).[9]

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a consistent speed (e.g., 250-300 RPM) for 24 to 48 hours.[9]

-

Expert Insight: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may yield lower, kinetically limited values. A 24-hour time point can be compared to a 48-hour point; if the values are the same, equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let coarse material settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

-

Expert Insight: This step is the most critical for accuracy. Any transfer of undissolved solute will artificially inflate the measured solubility. Centrifugation prior to filtration can be used for better separation.[5]

-

-

Quantification:

-

Analyze the calibration standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high coefficient of determination (R² > 0.995).

-

Analyze the filtered sample solutions. The concentration may be high, so an accurate dilution with the solvent may be necessary to fall within the linear range of the calibration curve.

-

Use the calibration curve to determine the concentration of the solute in the saturated solution. This concentration is the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This compound is a hydrophobic, halogenated aromatic compound. Based on established chemical principles, it is predicted to be highly soluble in nonpolar and polar aprotic organic solvents, with moderate solubility in alcohols and practical insolubility in water. For researchers and developers requiring precise quantitative data for applications such as process chemistry or formulation, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust, self-validating framework for obtaining high-quality, reliable solubility data that can confidently inform critical scientific and development decisions.

References

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. (Referenced in Dissolution Technologies). [Link]

-

University Handout. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University Handout. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275. [Link]

-

Chemistry For Everyone (YouTube Channel). (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

University Handout. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Cheméo. Chemical Properties of 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8). [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Solubility of Things. 1-Bromo-4-fluorobenzene. [Link]

-

MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Royal Society of Chemistry. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

-

NIH National Center for Biotechnology Information. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

-

S3waas. STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25. [Link]

-

Chemsrc. (2025). 4-Bromo-1-chloro-2-fluorobenzene | CAS#:60811-18-9. [Link]

Sources

- 1. This compound CAS 110407-59-5 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

The Synthetic Chemist's Guide to 1-Bromo-2-chloro-4-fluorobenzene: Sourcing, Safety, and Application

For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that reverberates through the entire synthetic workflow. 1-Bromo-2-chloro-4-fluorobenzene (CAS No. 110407-59-5) is a polyhalogenated aromatic compound that has emerged as a versatile and valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern offers a handle for regioselective transformations, making it a prized component in the medicinal chemist's toolbox. This in-depth technical guide provides a comprehensive overview of commercial suppliers, safe handling protocols, and key synthetic applications, grounded in established scientific principles.

Sourcing and Procurement of this compound: A Comparative Analysis

The reliable sourcing of high-purity starting materials is the bedrock of successful and reproducible research. For this compound, a number of reputable commercial suppliers offer various grades and quantities. The choice of supplier often depends on a balance of purity, cost, availability, and the level of documentation provided.

| Supplier | Purity Specification | Available Quantities | Price (USD, Approx.) | Availability/Lead Time | Certificate of Analysis (CoA) |

| Sigma-Aldrich | Not specified (AldrichCPR) | 250 mg | $77.90 | Usually ships in 2 business days | Available |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 25 g | Varies | Inquire | Available |

| TCI Chemicals | >98.0% (GC) | 5 g, 25 g | Varies | Inquire | Available |

| Ossila | >98% | 1 g, 5 g | ~$50/g | Inquire | Available |

| Chem-Impex International | ≥ 98% (GC) | Inquire | Inquire | Inquire | Available |

| Ambeed | >98% | Inquire | Inquire | Inquire | Comprehensive analytical data (NMR, HPLC, LC-MS) available |

Note: Pricing and availability are subject to change and may vary based on institutional agreements and location. It is always recommended to contact the suppliers directly for the most current information. The "AldrichCPR" designation from Sigma-Aldrich indicates a product for early discovery research where the buyer assumes responsibility for confirming identity and purity.[3] For applications in later-stage drug development, sourcing from suppliers who provide comprehensive analytical data, such as Ambeed, is highly recommended.[4]

Properties, Safe Handling, and Storage

This compound is a colorless to light yellow liquid or solid with a molecular weight of 209.44 g/mol .[5][6] It is stable under normal storage conditions.[7] However, as with all halogenated aromatic compounds, stringent safety protocols must be observed to protect laboratory personnel and the environment.

Key Physical and Chemical Properties:

-

CAS Number: 110407-59-5[8]

-

Molecular Formula: C₆H₃BrClF[8]

-